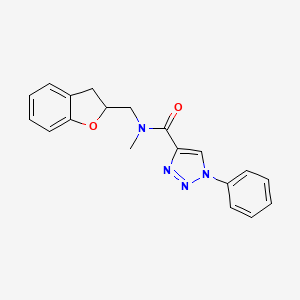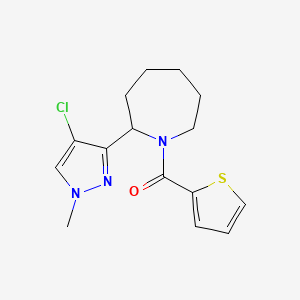
2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-thienylcarbonyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-thienylcarbonyl)azepane, also known as CTAP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of azepane derivatives and has been found to exhibit various biological activities.
Mecanismo De Acción
2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-thienylcarbonyl)azepane acts as a competitive antagonist of KOR by binding to its active site and preventing the binding of endogenous kappa opioid peptides. This results in the inhibition of downstream signaling pathways, including the activation of G-proteins and the inhibition of adenylate cyclase. This compound has been found to be highly selective for KOR and does not interact with other opioid receptors, such as mu and delta.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects, including the modulation of pain perception, stress response, and reward system. It has been shown to attenuate the analgesic effects of KOR agonists, indicating its potential use as a therapeutic agent for pain management. This compound has also been found to reduce the anxiety-like behavior induced by stress and to attenuate the rewarding effects of drugs of abuse, suggesting its potential use in the treatment of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-thienylcarbonyl)azepane has several advantages for lab experiments, including its high potency and selectivity for KOR, its well-characterized mechanism of action, and its availability in pure form. However, this compound also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the use of 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-thienylcarbonyl)azepane in scientific research. One area of interest is the development of this compound analogs with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the investigation of the role of KOR in various neurological and psychiatric disorders, such as depression, schizophrenia, and Alzheimer's disease. Finally, the potential use of this compound as a therapeutic agent for pain management and addiction treatment warrants further investigation.
Métodos De Síntesis
The synthesis of 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-thienylcarbonyl)azepane involves the reaction of 2-thienylcarbonyl chloride with 4-chloro-1-methyl-1H-pyrazole-3-amine in the presence of a base, followed by the reaction of the resulting intermediate with 6-aminocaproic acid. The final product is obtained after purification and characterization by various analytical techniques.
Aplicaciones Científicas De Investigación
2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-thienylcarbonyl)azepane has been extensively used in scientific research to study the mechanism of action of various biological processes. It has been found to be a potent and selective antagonist of the kappa opioid receptor (KOR), which is involved in pain modulation, stress response, and addiction. This compound has been used to investigate the role of KOR in various physiological and pathological conditions, including anxiety, depression, and drug abuse.
Propiedades
IUPAC Name |
[2-(4-chloro-1-methylpyrazol-3-yl)azepan-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3OS/c1-18-10-11(16)14(17-18)12-6-3-2-4-8-19(12)15(20)13-7-5-9-21-13/h5,7,9-10,12H,2-4,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQNUOZCJDTRIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CCCCCN2C(=O)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

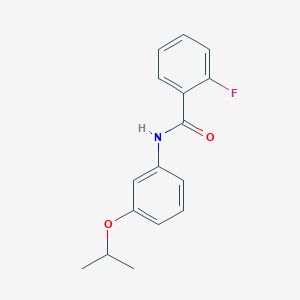
![(3S*,5S*)-5-[(cyclopropylamino)carbonyl]-1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylic acid](/img/structure/B5372672.png)

![N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]valine](/img/structure/B5372681.png)

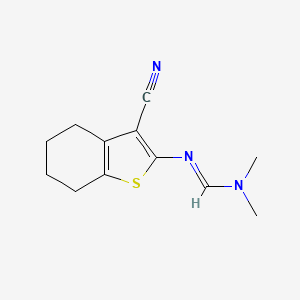
![3-({[1-(1H-imidazol-4-ylmethyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5372701.png)
![N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5372703.png)
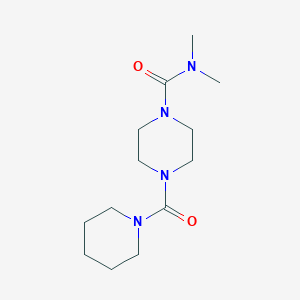
![4'-(1-methoxyethyl)-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5372725.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(2-methylbenzyl)piperazine](/img/structure/B5372742.png)
![4-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B5372748.png)
![N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5372756.png)
